molecular formula C20H18BrNO2 B6111935 2-{[(4-bromophenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione

2-{[(4-bromophenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione

Cat. No. B6111935
M. Wt: 384.3 g/mol
InChI Key: MPNQTCUCJCKPEK-UHFFFAOYSA-N
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Description

2-{[(4-bromophenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione, also known as BRACO19, is a small molecule that has been widely studied for its potential applications in cancer research. It belongs to the group of compounds known as cyclohexanediones, which have been found to exhibit a range of biological activities.

Mechanism of Action

2-{[(4-bromophenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione has been shown to bind to the DNA topoisomerase II alpha enzyme, leading to the formation of a stable protein-DNA complex. This complex prevents the enzyme from carrying out its normal function of untangling DNA strands during replication and transcription, ultimately leading to cell death.
Biochemical and Physiological Effects:
2-{[(4-bromophenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 2-{[(4-bromophenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione has been found to induce DNA damage, leading to cell cycle arrest and senescence.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[(4-bromophenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione is its selectivity towards cancer cells, which allows for more targeted and effective treatment. However, its mechanism of action may also lead to toxicity towards normal cells if not used in appropriate dosages. In addition, the synthesis of 2-{[(4-bromophenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione can be challenging and time-consuming, which may limit its use in large-scale experiments.

Future Directions

1. Further studies on the mechanism of action of 2-{[(4-bromophenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione to better understand its selectivity towards cancer cells.
2. Development of more efficient synthesis methods to increase the yield and purity of 2-{[(4-bromophenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione.
3. Exploration of the potential of 2-{[(4-bromophenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione as a combination therapy with other cancer drugs.
4. Investigation of the use of 2-{[(4-bromophenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione in other diseases, such as autoimmune disorders and neurodegenerative diseases.
5. Development of more selective and potent analogs of 2-{[(4-bromophenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione with improved pharmacological properties.
In conclusion, 2-{[(4-bromophenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione is a promising small molecule with potential applications in cancer research. Its selective cytotoxicity towards cancer cells and mechanism of action make it an attractive candidate for further study. However, more research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 2-{[(4-bromophenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione involves the reaction of 4-bromoaniline with 4-methylphenacyl acetone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography, yielding a white crystalline solid.

Scientific Research Applications

2-{[(4-bromophenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione has been extensively studied for its potential as a cancer therapeutic agent. It has been found to exhibit selective cytotoxicity towards cancer cells, while sparing normal cells. This selectivity is thought to be due to the higher expression of the target enzyme, DNA topoisomerase II alpha, in cancer cells compared to normal cells.

properties

IUPAC Name

2-[(4-bromophenyl)iminomethyl]-3-hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO2/c1-13-2-4-14(5-3-13)15-10-19(23)18(20(24)11-15)12-22-17-8-6-16(21)7-9-17/h2-9,12,15,23H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNQTCUCJCKPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601143071
Record name 2-[[(4-Bromophenyl)amino]methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

351164-07-3
Record name 2-[[(4-Bromophenyl)amino]methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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